molecular formula C16H14Cl2O4 B14456912 Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate CAS No. 68533-40-4

Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate

Cat. No.: B14456912
CAS No.: 68533-40-4
M. Wt: 341.2 g/mol
InChI Key: DWLAISRZVZMXOK-UHFFFAOYSA-N
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Description

Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate is a chemical compound with the molecular formula C16H14Cl2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two chlorophenoxy groups attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate typically involves the reaction of 2-chloro-5-(4-chlorophenoxy)phenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate
  • Methyl 2-(4-bromophenoxy)propanoate

Uniqueness

Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate is unique due to its dual chlorophenoxy groups, which impart distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

68533-40-4

Molecular Formula

C16H14Cl2O4

Molecular Weight

341.2 g/mol

IUPAC Name

methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate

InChI

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-15-9-13(7-8-14(15)18)22-12-5-3-11(17)4-6-12/h3-10H,1-2H3

InChI Key

DWLAISRZVZMXOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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